

Linuron environmental fate and persistence

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linuron*

Cat. No.: *B1675549*

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An In-Depth Technical Guide to the Environmental Fate and Persistence of **Linuron**

Introduction

Linuron [3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea] is a substituted urea herbicide used for pre- and post-emergence control of annual and perennial broadleaf and grassy weeds.^[1] It functions by inhibiting photosynthesis in target plants.^{[1][2]} Its widespread use in agriculture for crops such as soybeans, cotton, potatoes, and carrots necessitates a thorough understanding of its behavior, persistence, and fate in the environment to assess potential risks to non-target organisms and ecosystems.^[1] This guide provides a detailed technical overview of **linuron's** physicochemical properties, degradation pathways, mobility, and persistence in soil and aquatic systems, along with the experimental methodologies used for its study.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally governed by its physical and chemical properties. These properties influence its solubility, volatility, and its tendency to adsorb to soil particles, which collectively determine its mobility and bioavailability.

Table 1: Physicochemical Properties of **Linuron**

Property	Value	Reference
Chemical Formula	C₉H₁₀Cl₂N₂O₂	[3]
Molecular Weight	249.11 g/mol	[1] [3]
Appearance	Odorless, white crystalline solid	[1] [4]
Melting Point	93-94 °C	[1] [3]
Water Solubility	63.8 - 81 mg/L (at 20-25°C)	[1] [3]
Vapor Pressure	2.0 x 10 ⁻⁴ Pa (1.5 x 10 ⁻⁶ mmHg) at 24°C	[1] [3]
Octanol-Water Partition Coefficient (Log Kow)	3.00 - 3.20	[1] [4]
Soil Adsorption Coefficient (Koc)	~400 mL/g	[1] [3]

| Henry's Law Constant | 1.97 x 10⁻⁹ atm·m³/mol at 25°C [\[4\]](#) |

Environmental Persistence

Linuron is considered moderately persistent in the environment, with its degradation rate being highly dependent on environmental conditions.

Persistence in Soil

The primary mechanism for **linuron** dissipation in soil is microbial degradation.[\[1\]](#)[\[3\]](#) Its persistence is highly variable and influenced by factors such as soil type, organic matter content, moisture, and temperature.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Soil Persistence of **Linuron** (Half-life Data)

Condition	Half-life (t _{1/2})	Soil Type	Reference
Field Conditions (Typical)	30 - 150 days	Various	[1] [5] [7]
Field Conditions (Representative)	~60 days	Various	[1] [5] [7]
Laboratory Incubation	37 days	Sandy Loam	[5]
Laboratory Incubation	44 days	Clay Loam	[5]
Laboratory (25°C, 16.8% moisture)	38 - 52 days	Colorado & Oregon soils	[4]
Laboratory (25°C, 2.5% moisture)	154 - 638 days	Colorado & Oregon soils	[4]
Laboratory (25°C, wet conditions)	29 days	Colorado Loam	[4]

| Laboratory (25°C, dry conditions) | 98 days | Colorado Loam | [\[4\]](#) |

Persistence in Aquatic Systems

In aquatic environments, **linuron** degradation is dependent on factors like water flow and microbial activity.[\[8\]](#) It is not readily broken down by hydrolysis alone, except at high pH levels.
[\[3\]](#)[\[4\]](#)

Table 3: Aquatic Persistence of **Linuron** (Half-life Data)

Condition	Half-life (t _{1/2})	Reference
Surface Water (Concentration-dependent)	7 - 49 days	[8]
Experimental Ditches (Stagnant water)	7.2 - 11.8 days	[8]

| Experimental Ditches (Flowing water at 5 m/d) | 3.8 days | [\[8\]](#) |

Photodegradation

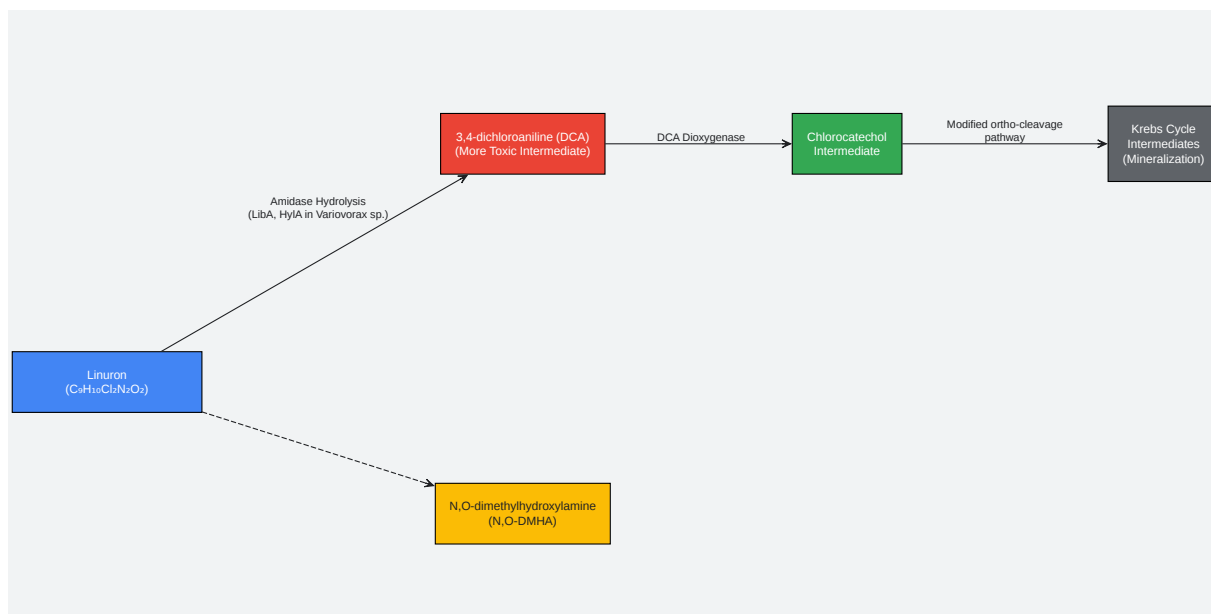
Photodegradation is not considered a major pathway for **linuron** loss from soil.^[1] However, photolysis on soil surfaces can be an important degradation route.^[4] In aqueous solutions, **linuron** absorbs light in the environmental UV spectrum and may undergo direct photolysis.^[4]

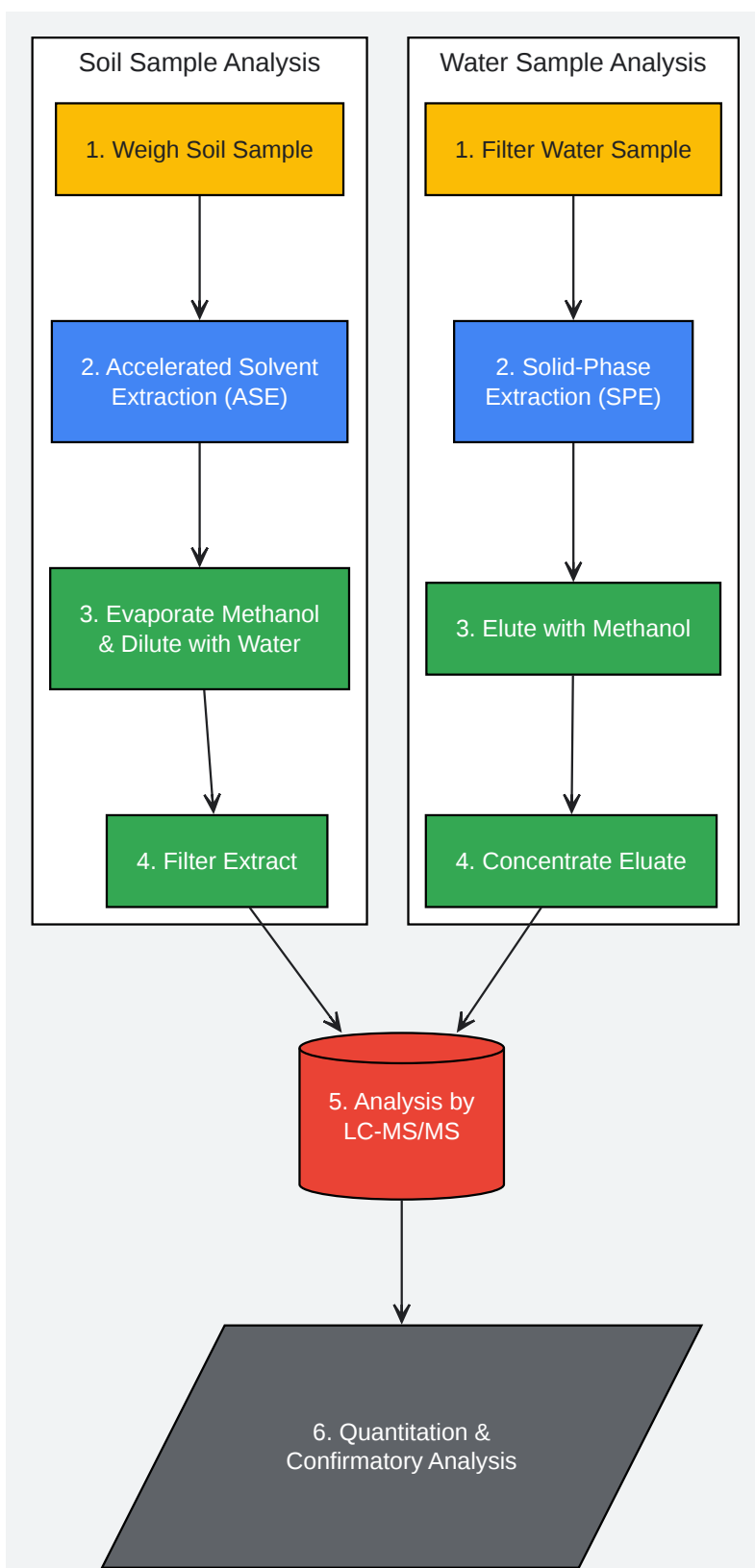
Degradation Pathways

Biotic Degradation

The most significant pathway for **linuron**'s environmental breakdown is through microbial activity.^{[1][2]} The process is initiated by the hydrolytic cleavage of the amide bond.

- **Initial Hydrolysis:** Bacterial amidase enzymes, such as **Linuron** hydrolase (LibA) and HylA, hydrolyze **linuron** into two primary metabolites: 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine (N,O-DMHA).^{[2][3][9][10]} DCA is known to be more toxic and recalcitrant than the parent **linuron** molecule.^{[3][7]}
- **Key Microbial Genera:** Bacteria from the genus *Variovorax* have been identified as crucial players in **linuron** degradation, with some strains capable of mineralizing it completely.^{[2][7][9][11]} Other genera, including *Bacillus*, *Comamonas*, and *Delftia*, can also participate, often as part of a synergistic consortium where different species degrade successive intermediates.^{[7][11][12]}
- **DCA Mineralization:** Following the initial hydrolysis, the DCA intermediate is further degraded. This subsequent pathway involves a multi-component DCA dioxygenase that converts DCA to a chlorocatechol intermediate.^[9] This intermediate is then processed through a modified ortho-cleavage pathway, ultimately breaking down the aromatic ring and funneling the products into central metabolism (e.g., the Krebs cycle).^{[2][9]}





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- To cite this document: BenchChem. [Linuron environmental fate and persistence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675549#linuron-environmental-fate-and-persistence]

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